16-Chlorohexadecanoic acid, methyl ester
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Overview
Description
Methyl 16-chlorohexadecanoate: is an organic compound with the molecular formula C17H33ClO2 . It is a chlorinated fatty acid methyl ester, often used in organic synthesis and various industrial applications. This compound is known for its unique chemical properties, which make it valuable in different scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 16-chlorohexadecanoate can be synthesized through the esterification of 16-chlorohexadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of methyl 16-chlorohexadecanoate involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to maximize yield and efficiency. The use of a strong acid catalyst and controlled temperature conditions are crucial for the successful production of this compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 16-chlorohexadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 16-hydroxyhexadecanoic acid methyl ester.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed:
Substitution: 16-hydroxyhexadecanoic acid methyl ester.
Reduction: 16-chlorohexadecanol.
Oxidation: 16-chlorohexadecanoic acid.
Scientific Research Applications
Methyl 16-chlorohexadecanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of surfactants and lubricants.
Biology: The compound is studied for its potential role in biological membranes and its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of methyl 16-chlorohexadecanoate involves its interaction with various molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, making it reactive towards different biological molecules. The ester group can undergo hydrolysis to release the corresponding acid, which can further interact with cellular components.
Comparison with Similar Compounds
Methyl 16-bromohexadecanoate: Similar in structure but with a bromine atom instead of chlorine.
Methyl 16-iodohexadecanoate: Contains an iodine atom instead of chlorine.
Methyl 16-fluorohexadecanoate: Contains a fluorine atom instead of chlorine.
Uniqueness: Methyl 16-chlorohexadecanoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its bromine, iodine, and fluorine analogs. The chlorine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological systems.
Properties
Molecular Formula |
C17H33ClO2 |
---|---|
Molecular Weight |
304.9 g/mol |
IUPAC Name |
methyl 16-chlorohexadecanoate |
InChI |
InChI=1S/C17H33ClO2/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h2-16H2,1H3 |
InChI Key |
XVFHLEIBPMFPQR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCl |
Origin of Product |
United States |
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